molecular formula C11H5BrF9NO B6064052 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide

2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B6064052
M. Wt: 418.05 g/mol
InChI Key: DUGMOTLWZSPTPY-UHFFFAOYSA-N
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Description

2-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by its multiple trifluoromethyl groups and bromine atom

Properties

IUPAC Name

2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF9NO/c12-8(10(16,17)18,11(19,20)21)7(23)22-6-3-1-2-5(4-6)9(13,14)15/h1-4H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGMOTLWZSPTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(C(F)(F)F)(C(F)(F)F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the trifluoromethylated intermediates. One common approach is the reaction of 2-bromo-3,3,3-trifluoropropene with a suitable amine, such as 3-(trifluoromethyl)aniline, under controlled conditions.

Industrial Production Methods: In an industrial setting, the production process would be scaled up, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process would also involve rigorous purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate.

  • Reduction: The trifluoromethyl groups can be reduced under specific conditions.

  • Substitution: The bromine atom can be substituted with other groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles like sodium iodide (NaI) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Bromate derivatives.

  • Reduction: Reduced trifluoromethyl compounds.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: It can be used in the study of biological systems that interact with fluorinated molecules.

  • Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways.

  • Industry: Utilized in the production of fluoropolymers and other fluorine-containing materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's stability and reactivity, making it suitable for various applications. The specific pathways and targets would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-3,3,3-trifluoropropene

  • 3,3,3-Trifluoropropylamine

  • 2-Bromo-3,3,3-trifluoropropanol

Uniqueness: This compound is unique due to its combination of trifluoromethyl groups and bromine atom, which provides it with distinct chemical properties compared to similar compounds. Its reactivity and stability make it a valuable intermediate in various chemical syntheses.

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